molecular formula C22H21FN2O3 B11070814 3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid

Cat. No.: B11070814
M. Wt: 380.4 g/mol
InChI Key: DNWUTOQEGRTHMD-UHFFFAOYSA-N
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Description

3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid is a complex organic compound with a unique structure that combines a fluorophenyl group, a tetrahydrocyclopentaquinoline core, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid typically involves multiple steps, including the formation of the cyclopentaquinoline core, the introduction of the fluorophenyl group, and the attachment of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid include:

  • 3-(4-Fluorophenyl)propanoic acid
  • 4-(4-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows for diverse applications and interactions that may not be achievable with similar compounds.

Properties

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4 g/mol

IUPAC Name

3-[[4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid

InChI

InChI=1S/C22H21FN2O3/c23-15-4-1-3-13(11-15)21-17-6-2-5-16(17)18-12-14(7-8-19(18)25-21)22(28)24-10-9-20(26)27/h1-5,7-8,11-12,16-17,21,25H,6,9-10H2,(H,24,28)(H,26,27)

InChI Key

DNWUTOQEGRTHMD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC(=CC=C4)F

Origin of Product

United States

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